3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
説明
Significance of Dihydroquinolinone Derivatives in Medicinal Chemistry
Dihydroquinolinones, as a subclass of nitrogen-containing heterocycles, have garnered substantial attention due to their diverse biological activities. The 1,4-dihydroquinolin-4-one scaffold, in particular, serves as a privileged structure in drug discovery, with derivatives exhibiting antiproliferative, antimicrobial, and central nervous system (CNS)-modulating properties. The structural flexibility of this core allows for strategic substitution at positions 1, 3, 6, and 7, enabling fine-tuning of electronic and steric properties to optimize target engagement. For instance, the introduction of sulfonyl groups at position 3 has been associated with enhanced binding affinity to enzymes such as σ receptors, while methoxy substituents at positions 6 and 7 often improve metabolic stability and solubility.
Historical Development of Sulfonyl-Substituted Heterocycles
The incorporation of sulfonyl groups into heterocyclic frameworks dates to the mid-20th century, with early examples including sulfonamide antibiotics. Modern advancements have expanded the repertoire of sulfonyl-containing heterocycles through innovative synthetic strategies. A landmark development is the cascade reaction of o-silylaryl triflates with pyrazolidinones, which enables the one-pot construction of dihydroquinolinones bearing benzenesulfonyl moieties. This method, notable for its mild conditions and functional group tolerance, has facilitated the synthesis of analogs such as 3-(4-chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one. Sulfonyl groups contribute to biological activity by participating in hydrogen bonding and electrostatic interactions with target proteins, as evidenced by their prevalence in kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Research Context for Fluorinated Compounds in Drug Discovery
Fluorine’s unique physicochemical properties—high electronegativity, small atomic radius, and metabolic stability—have made fluorinated compounds indispensable in medicinal chemistry. The 3-fluorophenylmethyl substituent in the target compound exemplifies strategic fluorination, which often enhances bioavailability and target selectivity. Recent studies highlight the role of fluorinated dihydroquinolinones in overcoming pharmacokinetic limitations; for example, 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs. Additionally, fluorine’s inductive effects can modulate the pKa of adjacent functional groups, fine-tuning interactions with enzymatic active sites.
Academic Research Objectives and Scope
This article aims to elucidate the synthetic pathways, structural characteristics, and potential therapeutic applications of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one. Specific objectives include:
- Analyzing modern synthetic approaches to sulfonyl- and fluorophenyl-functionalized dihydroquinolinones.
- Evaluating the impact of substituent patterns on physicochemical and pharmacological properties.
- Identifying gaps in current knowledge to guide future research directions.
The scope encompasses a critical review of peer-reviewed literature, with emphasis on methodologies reported post-2020 to reflect advancements in cascade cyclization and sulfur dioxide insertion techniques.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-4-3-5-17(26)10-15)14-23(24(19)28)33(29,30)18-8-6-16(25)7-9-18/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJJFCVHHWKFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions, while the fluorophenylmethyl group can be added through Friedel-Crafts alkylation.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonyl group, leading to the formation of various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that modifications in the quinoline structure could enhance cytotoxic activity against human cancer cell lines .
Antimicrobial Properties
The sulfonamide group present in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections by inhibiting folic acid synthesis. A derivative of this compound was tested against several bacterial strains and showed promising results in inhibiting growth, indicating its potential as a new antimicrobial agent .
Anti-inflammatory Effects
Similar compounds have been evaluated for their anti-inflammatory properties, particularly in conditions like arthritis. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The presence of the chlorobenzenesulfonyl moiety may enhance the selectivity and potency of the compound as a COX inhibitor .
Case Study 1: Anticancer Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of dihydroquinoline and evaluated their anticancer activity against breast cancer cell lines. The compound demonstrated IC values significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
A comprehensive screening of sulfonamide derivatives was conducted to assess their antibacterial efficacy. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in specific assays. This study highlights the importance of structural modifications in enhancing antimicrobial potency .
Case Study 3: Anti-inflammatory Mechanism
A pharmacological study investigated the anti-inflammatory effects of related compounds on animal models of arthritis. The findings revealed that these compounds significantly reduced inflammation markers and joint swelling compared to control groups, supporting their therapeutic potential in treating inflammatory diseases .
作用機序
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, depending on the nature of the target and the binding affinity of the compound.
類似化合物との比較
3-(Benzenesulfonyl)-1-[(4-Chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (ZINC2691109)
- Key Differences: Sulfonyl Group: The target compound has a 4-chlorobenzenesulfonyl moiety, while ZINC2691109 lacks the para-chloro substitution on the benzenesulfonyl group. Benzyl Substituent: The target compound substitutes a 3-fluorophenylmethyl group, whereas ZINC2691109 uses a 4-chlorophenylmethyl group. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter dipole interactions compared to chlorine .
1-(4-Chlorophenyl)-N-(3-Fluoro-4-((6-Methoxy-7-(3-(4-Methylpiperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide (Compound 39)
- Key Differences: Core Structure: Compound 39 incorporates a dihydropyridazine ring fused to the quinoline core, unlike the dihydroquinolin-4-one scaffold of the target compound. This difference likely affects conformational flexibility and hydrogen-bonding capacity . Substituents: The 3-(4-methylpiperidin-1-yl)propoxy chain in Compound 39 introduces basicity and solubility advantages, contrasting with the target compound’s methoxy groups, which prioritize lipophilicity .
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)
- Key Differences :
- Functional Groups : Compound 7f includes a carboxylate ester and cyclopropane ring , enhancing solubility and metabolic stability. The target compound’s lack of these groups may result in slower clearance rates .
- Halogen Placement : Both compounds feature fluorine and chlorine, but their positions differ. The target’s 6,7-dimethoxy groups contrast with 7f’s 6-fluoro-7-chloro arrangement, altering electronic distribution and steric interactions .
Physicochemical Properties
| Property | Target Compound | ZINC2691109 | Compound 39 |
|---|---|---|---|
| Molecular Weight | 504.92 g/mol | 488.94 g/mol | 678.22 g/mol |
| LogP | ~3.5 (predicted) | ~3.2 (predicted) | ~2.8 (predicted) |
| Hydrogen Bond Donors | 0 | 0 | 2 |
| Rotatable Bonds | 6 | 5 | 9 |
*Predictions based on structural analogs .
生物活性
3-(4-Chlorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one, often referred to by its chemical structure or CAS number (notably CAS No. 1326845-99-1), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and relevant research findings.
- Molecular Formula : C22H19ClFNO3S
- Molecular Weight : 463.86 g/mol
- Structure : The compound features a quinoline core with various substituents that influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate chlorobenzenesulfonyl and fluorophenyl groups into the quinoline framework. Specific methodologies may vary, but they often include:
- Formation of the quinoline core.
- Introduction of the chlorobenzenesulfonyl group via sulfonation reactions.
- Methylation to attach the fluorophenyl group.
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Recent research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the low micromolar range, indicating potent antitumor activity.
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated antimicrobial effects against various pathogens:
- Bacterial Strains : E. coli, Staphylococcus aureus.
- Fungal Strains : Candida albicans.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 5 to 20 µg/mL depending on the strain tested.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the substituents on the quinoline ring significantly affect potency and selectivity:
- Chlorobenzenesulfonyl Group : Enhances solubility and bioavailability.
- Fluorophenyl Substituent : Contributes to increased cytotoxicity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls.
- Combination Therapy : When used in conjunction with established chemotherapeutics, there was a notable synergistic effect, enhancing overall treatment efficacy.
Research Findings Summary Table
Q & A
Q. What methodologies are recommended for the initial synthesis of this compound?
Answer:
- Step 1: Start with a microwave-assisted cyclization approach using indium(III) chloride (20 mol%) as a catalyst, which has demonstrated 63% yield in analogous quinoline derivatives .
- Step 2: Optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) to enhance purity .
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and confirm intermediate structures using ¹H/¹³C NMR .
- Key Consideration: Use silica gel column chromatography for purification to remove unreacted precursors .
Q. How should researchers characterize the compound’s structural integrity?
Answer:
- Primary Tools:
- Supplementary Data:
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side reactions?
Answer:
- Strategy:
- Data-Driven Adjustments:
Q. How should conflicting spectroscopic data be resolved during structural confirmation?
Answer:
- Multi-Technique Validation:
- Statistical Analysis:
Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?
Answer:
- Framework: Adopt methodologies from Project INCHEMBIOL (2005–2011) :
- Phase 1: Determine physicochemical properties (logP, solubility) using OECD Test Guidelines 105–121.
- Phase 2: Assess biotic/abiotic degradation via OECD 301/302 assays under varied pH and UV exposure.
- Phase 3: Conduct microcosm studies to evaluate bioaccumulation in model organisms (e.g., Daphnia magna).
- Data Integration: Use hazard quotient (HQ) models to predict ecological risks based on environmental concentrations .
Q. How can computational models enhance understanding of structure-activity relationships (SAR)?
Answer:
- Approach:
- Validation:
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
Answer:
- Root Cause Analysis:
- Mitigation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
